1-Allyl-3-ethylimidazolium chloride
Description
Contextualizing Imidazolium-Based Ionic Liquids as Emerging Chemical Solvents
Imidazolium-based ionic liquids (ILs) are a class of salts that exist in a liquid state below 100 °C. researchgate.net They are composed of an organic imidazolium (B1220033) cation and various organic or inorganic anions. researchgate.net This unique composition gives them desirable properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. chemimpex.comnih.gov
A key feature of imidazolium-based ILs is their "designer solvent" nature, meaning their properties can be fine-tuned by modifying the structure of the cation or anion. researchgate.net For instance, the length of the alkyl chain on the imidazolium cation can influence properties like melting point and viscosity. nih.govmdpi.com The inclusion of functional groups, such as allyl and vinyl groups, in the cation can also lower the melting point of the IL. mdpi.com
These versatile solvents have found applications in numerous fields, including as media for organic catalytic reactions, in surface science, and material chemistry. rsc.org They are considered a "greener" alternative to traditional volatile organic solvents due to their low vapor pressure, which reduces air pollution. sigmaaldrich.com
The Specific Role of 1-Allyl-3-ethylimidazolium Chloride in Modern Solvent Design
This compound, a member of the imidazolium-based IL family, is distinguished by the presence of both an allyl and an ethyl group attached to the imidazolium cation. This specific combination of functional groups imparts unique properties that make it a valuable tool in modern solvent design. The allyl group, in particular, contributes to a lower melting point and allows for potential polymerization or further functionalization.
The synthesis of 1-allyl-3-substituted imidazolium chlorides is often more straightforward compared to other imidazolium chlorides due to the higher reactivity of allyl chloride. acs.org This facilitates its production for various research and industrial applications.
Physicochemical Properties of 1-Allyl-3-methylimidazolium (B1248449) chloride (a related compound)
| Property | Value |
| Molecular Formula | C₇H₁₁ClN₂ |
| Molecular Weight | 158.63 g/mol nih.gov |
| Melting Point | 49 - 51 °C chemimpex.com |
| Appearance | Colorless to slightly brown clear liquid chemimpex.com |
| Purity | ≥ 98% (HPLC) chemimpex.com |
Overview of Key Research Domains Involving this compound
Research has shown the potential of this compound and its close analogs, like 1-allyl-3-methylimidazolium chloride ([AMIM]Cl), in several key domains:
Cellulose (B213188) Dissolution and Processing: Imidazolium-based ionic liquids, including [AMIM]Cl, are effective solvents for cellulose, a biopolymer that is notoriously difficult to dissolve in common solvents. researchgate.netacs.org This has opened up new avenues for the production of regenerated cellulose materials and biofuels. acs.orggoogle.com The dissolution process involves the disruption of the extensive hydrogen-bonding network within the cellulose structure. researchgate.net
Biomass Pretreatment: These ionic liquids can be used for the deconstruction of lignocellulosic biomass, such as water hyacinth, by selectively removing lignin (B12514952) and making the cellulose more accessible for further processing. frontiersin.org
Enzyme Stability and Activity: The interaction of these ionic liquids with enzymes is a growing area of research. Studies on enzymes like stem bromelain (B1164189) have shown that low concentrations of [AMIM]Cl can alter the protein's structural arrangement without significantly impacting its activity, while higher concentrations can be denaturing. acs.orgnih.gov This highlights the potential to use these ILs to modulate enzyme behavior in "green" systems. acs.orgnih.gov
Material Science and Electrochemistry: The unique properties of these ionic liquids make them suitable for applications in material science, such as the development of polymer electrolytes and advanced battery materials. researchgate.nettcichemicals.com Their ability to act as plasticizers and their ionic conductivity are particularly valuable in these contexts. researchgate.net
Corrosion Inhibition: Imidazolium-based ionic liquids have been investigated as environmentally friendly corrosion inhibitors for metals like carbon steel in acidic solutions. nih.gov Their ability to form a protective film on the metal surface helps to prevent corrosion. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
1-ethyl-3-prop-2-enylimidazol-3-ium;chloride |
InChI |
InChI=1S/C8H13N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3,6-8H,1,4-5H2,2H3;1H/q+1;/p-1 |
InChI Key |
BPDZKCLIWCFCAC-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C[N+](=C1)CC=C.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation of 1 Allyl 3 Ethylimidazolium Chloride
Established Synthetic Pathways for 1-Allyl-3-ethylimidazolium Chloride
The synthesis of this compound is primarily achieved through direct quaternization of a substituted imidazole (B134444) with an appropriate alkyl halide. This method is a common and straightforward approach for the preparation of imidazolium-based ionic liquids.
Direct Synthesis Routes of this compound
The most prevalent direct synthesis route for this compound involves the reaction of 1-ethylimidazole (B1293685) with allyl chloride. This is an S_N2 reaction where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the allyl chloride, leading to the formation of the desired imidazolium (B1220033) salt.
A typical procedure involves charging a reaction vessel with 1-ethylimidazole and then adding a slight molar excess of allyl chloride. rsc.org The reaction can be carried out with or without a solvent. When a solvent is used, acetonitrile (B52724) or other polar aprotic solvents are often the choice. The reaction mixture is then heated and stirred for a specified period to ensure complete conversion. For instance, a similar synthesis of 1-allyl-3-methylimidazolium (B1248449) chloride was conducted by stirring the reactants at a temperature between 50°C and 60°C for 24 hours. rsc.org Another approach involves heating the mixture in an oil bath at 60°C. google.com
After the reaction is complete, the excess unreacted allyl chloride is typically removed under vacuum due to its volatility. The resulting product, a viscous liquid, can then be purified by washing with a non-polar solvent like diethyl ether to remove any remaining non-ionic impurities. google.com Finally, the purified ionic liquid is dried under vacuum to remove any residual solvent. google.com
| Parameter | Condition | Reference |
| Reactants | 1-Ethylimidazole, Allyl chloride | rsc.orggoogle.com |
| Molar Ratio | 1-Ethylimidazole : Allyl chloride (approx. 1:1.1) | google.com |
| Temperature | 50-60°C | rsc.orggoogle.com |
| Reaction Time | 24 hours | rsc.org |
| Purification | Washing with diethyl ether, drying under vacuum | google.com |
Spectroscopic and Analytical Techniques for Chemical Structure Confirmation of this compound
To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and thermal analysis techniques is employed. These methods provide detailed information about the molecular structure, functional groups, and thermal stability of the ionic liquid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic and Anionic Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including ionic liquids. Both ¹H NMR and ¹³C NMR are used to confirm the structure of the 1-allyl-3-ethylimidazolium cation.
¹H NMR: The ¹H NMR spectrum of the 1-allyl-3-ethylimidazolium cation would exhibit characteristic signals for the protons of the ethyl and allyl groups, as well as the protons on the imidazolium ring. The protons on the imidazolium ring are typically observed in the downfield region. The protons of the ethyl group would appear as a triplet for the methyl group and a quartet for the methylene (B1212753) group. The allyl group protons would show more complex splitting patterns, with signals corresponding to the vinyl and methylene protons.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the cation. Distinct signals would be expected for each unique carbon atom in the 1-allyl-3-ethylimidazolium cation, including the carbons of the imidazolium ring, the ethyl group, and the allyl group. The chemical shifts of these carbons provide further confirmation of the compound's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the imidazolium ring and the allyl and ethyl substituents.
Key expected vibrational modes include:
C-H stretching vibrations of the aromatic imidazolium ring and the aliphatic ethyl and allyl groups.
C=C stretching vibration of the allyl group.
C-N stretching vibrations within the imidazolium ring.
Various bending vibrations of the C-H bonds.
For comparison, the FTIR spectrum of the similar ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) chloride, shows characteristic vibration bands around 3080 cm⁻¹ and 3400 cm⁻¹, which are specific to the quaternary ammonium (B1175870) salts. researchgate.net The spectrum of 1-allyl-3-methylimidazolium chloride also shows identifiable peaks for its functional groups. thermofisher.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=C stretch (allyl) | 1680 - 1620 |
| C-N stretch (ring) | 1350 - 1000 |
Thermal Analysis Techniques for Ionic Liquid Characterization (e.g., Thermogravimetric Analysis and Differential Scanning Calorimetry)
Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of ionic liquids.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the decomposition temperature of the ionic liquid, which is a critical parameter for its application at elevated temperatures. The TGA of imidazolium-based ionic liquids typically shows the onset of decomposition at temperatures above 200°C, with the exact temperature depending on the nature of the cation and anion. ajer.org The thermal stability of ionic liquids is a key property, and TGA is the primary method for its determination. acs.org
Differential Scanning Calorimetry (DSC): DSC is used to study the thermal transitions of a material, such as melting point, glass transition temperature, and crystallization temperature. mt.comparticletechlabs.com For ionic liquids, which often have low melting points, DSC is essential for characterizing their liquid range. The DSC thermogram can reveal whether the substance has a distinct melting point or if it undergoes a glass transition, which is common for many ionic liquids. ajer.org
While specific TGA and DSC data for this compound were not found in the provided search results, the general behavior of imidazolium-based ionic liquids suggests it would exhibit high thermal stability. ajer.org
Investigations into this compound as a Solvent System
Following a comprehensive review of scientific literature, it has become evident that research focusing specifically on This compound for the dissolution of lignocellulosic biomass is not available in the public domain. The majority of published studies investigate a closely related ionic liquid, 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) . This compound has been extensively studied for its efficacy in dissolving various forms of biomass.
Given the strict focus of this article on the specified compound, This compound , and the absence of direct research data for this specific ionic liquid in the context of the requested applications, it is not possible to provide a scientifically accurate report based on the outlined sections.
The available body of research consistently points to 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) as a potent solvent for lignocellulosic materials. Studies have detailed its effectiveness in dissolving microcrystalline cellulose (B213188), wood pulp, and wood powder. researchgate.netresearchgate.netnih.govacs.org Furthermore, the influence of various pretreatment methods on the dissolution efficiency in [AMIM]Cl has been a subject of investigation.
Should the focus of this investigation be broadened to include the well-documented 1-Allyl-3-methylimidazolium chloride , a detailed analysis as per the requested outline could be furnished. This would allow for a thorough exploration of:
The dissolution of microcrystalline cellulose, pulp, and wood powder in [AMIM]Cl.
The effects of alkaline and high-pressure pretreatments on biomass solubility in this specific ionic liquid.
Without this adjustment, any attempt to generate content for This compound would be speculative and not grounded in scientific evidence, thereby failing to meet the required standards of accuracy and authoritativeness.
We recommend proceeding with an article focused on 1-Allyl-3-methylimidazolium chloride to align with the available scientific data and the user's structured request.
Investigations into 1 Allyl 3 Ethylimidazolium Chloride As a Solvent System
Mechanistic Insights into Biomass Dissolution Mediated by 1-Allyl-3-ethylimidazolium Chloride
The dissolution of lignocellulosic biomass in imidazolium-based ionic liquids is a complex process driven by specific molecular interactions that break down the recalcitrant structure of the plant cell wall. Although direct studies on this compound are limited, the mechanism can be understood by examining the well-documented behavior of analogous imidazolium (B1220033) chlorides.
The primary mechanism for the dissolution of cellulose (B213188), the main crystalline component of biomass, by imidazolium chlorides is the disruption of its extensive intra- and intermolecular hydrogen bond network. researchgate.net The chloride anion (Cl⁻) plays the most critical role in this process.
The dissolution process is understood to proceed as follows:
Hydrogen Bond Disruption : The chloride anion acts as a strong hydrogen bond acceptor. It forms new hydrogen bonds with the hydroxyl protons of the cellulose chains. frontiersin.org This competitive interaction effectively breaks the existing hydrogen bonds between cellulose polymers that hold the crystalline structure together.
Efficacy of Chloride : Imidazolium chlorides are particularly effective solvents for cellulose. mdpi.com The small size and high charge density of the chloride anion make it a potent hydrogen bond acceptor, enabling it to penetrate the cellulose structure and sever the bonds maintaining its crystallinity.
Once the biomass is dissolved in an ionic liquid like this compound, the individual polymeric components—cellulose, hemicellulose, and lignin (B12514952)—become solvated and are disentangled from their native, rigid matrix. This dissolution enables their separation and subsequent regeneration into new forms.
Reduced Crystallinity : The most significant structural change is the conversion of highly crystalline native cellulose (Cellulose I) into an amorphous state or a less crystalline polymorph (Cellulose II) upon regeneration. researchgate.net This is a direct consequence of the disruption of the original hydrogen bond network. The regenerated cellulose is more accessible to enzymes and chemical reagents.
Fractionation : The dissolution process allows for the fractionation of the biomass. By adding an anti-solvent such as water, acetone, or ethanol, the dissolved components can be selectively precipitated. rsc.org Typically, cellulose is regenerated first, allowing for its separation from lignin and hemicellulose, which may remain in the solution or precipitate under different conditions. For instance, in a [BMIM]Cl-water mixture, a hemicellulose-free, lignin-rich material can be recovered by adding water as a coagulating agent. bohrium.com This separation is a key step in developing integrated biorefineries that utilize all major biomass components.
Comparative Studies of this compound with Analogous Imidazolium Ionic Liquids for Biomass Processing
The effectiveness of an ionic liquid in biomass processing is highly dependent on the structure of its cation and anion. The length of the alkyl chain on the imidazolium cation is known to significantly influence properties such as viscosity, melting point, and dissolution efficacy.
[AMIM]Cl is one of the most widely studied and effective ionic liquids for cellulose dissolution. researchgate.net Comparing [AEIM]Cl with [AMIM]Cl provides insight into the effect of substituting the methyl group with an ethyl group.
Alkyl Chain Length : Generally, for 1-alkyl-3-methylimidazolium chlorides, increasing the length of the alkyl chain tends to decrease the cellulose dissolution efficiency. mdpi.com For example, the solubility of cellulose at 100°C is higher in 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl) than in 1-butyl-3-methylimidazolium chloride ([BMIM]Cl). mdpi.com
Interactive Table: Comparison of [AEIM]Cl and [AMIM]Cl
| Feature | This compound ([AEIM]Cl) | 1-Allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl) |
| Cation Structure | Imidazolium with Allyl and Ethyl groups | Imidazolium with Allyl and Methyl groups |
| Biomass Dissolution | Data not available; inferred to be slightly lower than [AMIM]Cl. | High; capable of dissolving up to 14.5 wt% cellulose at 80°C. mdpi.com |
| Viscosity | Data not available; likely low due to the allyl group. | Lower viscosity compared to saturated alkyl analogues, which is beneficial for processing. mdpi.com |
| Key Advantage | Potentially low viscosity. | Proven high efficacy for cellulose dissolution. researchgate.net |
[BMIM]Cl was one of the first ionic liquids identified as a solvent for cellulose and has been extensively studied. researchgate.net
Alkyl Chain Influence : The primary difference between [AEIM]Cl and [BMIM]Cl lies in the alkyl substituents on the imidazolium cation (allyl and ethyl vs. butyl and methyl). The effectiveness of cellulose dissolution in 1-alkyl-3-methylimidazolium chlorides decreases as the alkyl chain length increases from ethyl to butyl. mdpi.com
Dissolution Capacity : Following this trend, [AEIM]Cl, with its shorter ethyl group, is expected to be a more efficient solvent for biomass than [BMIM]Cl. Studies show that at 100°C, [BMIM]Cl dissolves approximately 10 wt% cellulose, which is lower than its shorter-chain analogue, [EMIM]Cl (14 wt%). mdpi.com
Viscosity : A significant challenge with [BMIM]Cl is its high viscosity, which can hinder mass transfer during the dissolution process. psecommunity.org The presence of an allyl group and a shorter ethyl group in [AEIM]Cl would likely result in a lower viscosity, making it a more favorable solvent from a processing standpoint.
Interactive Table: Comparison of [AEIM]Cl and [BMIM]Cl
| Feature | This compound ([AEIM]Cl) | 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) |
| Cation Structure | Imidazolium with Allyl and Ethyl groups | Imidazolium with Butyl and Methyl groups |
| Biomass Dissolution | Data not available; inferred to be higher than [BMIM]Cl. | Effective, but lower than shorter-chain analogues; dissolves ~10 wt% cellulose at 100°C. mdpi.com |
| Viscosity | Data not available; inferred to be lower than [BMIM]Cl. | High, which can impede mass transfer and processing. psecommunity.org |
| Key Advantage | Potentially higher dissolution efficacy and lower viscosity. | Well-studied, with established processes for biomass fractionation. bohrium.com |
Applications of 1 Allyl 3 Ethylimidazolium Chloride in Polymer Chemistry and Materials Science
Homogeneous Graft Copolymerization in 1-Allyl-3-ethylimidazolium Chloride Medium
Grafting of Acrylamide (B121943) (AM) onto Dissolved Microcrystalline Cellulose (B213188) (MCC) in this compound
There are no documented studies on the graft copolymerization of acrylamide onto microcrystalline cellulose dissolved in this compound. While research exists on the dissolution of cellulose in other ionic liquids and the grafting of various monomers onto cellulose, this specific combination of monomer, polymer, and ionic liquid is not described in the reviewed literature.
Optimization of Graft Copolymerization Reaction Conditions
Consequently, due to the absence of studies on the aforementioned graft copolymerization, no data is available regarding the optimization of reaction conditions.
No information was found detailing the effect of temperature on the conversion of acrylamide or the grafting efficiency onto microcrystalline cellulose in a this compound medium.
Similarly, there is no available research on the influence of different initiators or their respective dosages on the outcomes of this specific copolymerization reaction.
Microstructural and Crystallinity Analysis of Regenerated Materials from this compound Solutions
Scanning Electron Microscopy (SEM) for Microstructure of Wood Before and After Dissolution
No studies utilizing scanning electron microscopy to analyze the microstructure of wood before and after dissolution in this compound were found. Research has been published on the dissolution of wood in other ionic liquids, such as 1-butyl-3-methylimidazolium chloride, but not with the specified ethyl-substituted counterpart.
Advanced Research Perspectives and Future Directions for 1 Allyl 3 Ethylimidazolium Chloride
Integration of 1-Allyl-3-ethylimidazolium Chloride in Green Chemistry Initiatives
The core of green chemistry revolves around principles such as the use of safer solvents, renewable feedstocks, and processes that allow for high recyclability. Ionic liquids are often considered "green solvents" due to their low vapor pressure, high thermal stability, and potential for reuse. mdpi.com For this compound ([AEIM]Cl) to be integrated into green chemistry initiatives, its lifecycle, particularly its recovery and reuse, must be a central focus of research.
Future research will likely mirror the successful strategies developed for its methyl-substituted analogue, 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl). [AMIM]Cl has been effectively used as a non-derivatizing solvent for cellulose (B213188), a key bio-renewable feedstock. researchgate.netresearchgate.netacs.org This allows for the creation of regenerated cellulose materials in a process that can be less polluting than traditional methods. researchgate.netacs.org A critical factor in the green application of [AMIM]Cl is its recyclability. Because of its thermostable and nonvolatile nature, it can be easily recovered and recycled after the dissolution process. researchgate.netacs.org Studies on the fractionation of wood have shown that [AMIM]Cl can be recovered and reused for up to five cycles, although an accumulation of woody fractions can slightly reduce efficiency over time. acs.org
The economic viability of using ionic liquids on an industrial scale is heavily dependent on efficient recycling processes. acs.orgresearchgate.net Therefore, a primary direction for [AEIM]Cl research is the adaptation and optimization of recovery techniques.
Methodological Advancements for Enhanced Research in this compound Systems
To fully understand and utilize this compound, researchers can leverage and adapt advanced methodologies that have been honed for similar ionic liquid systems. A significant challenge in the application of water-soluble ionic liquids is their separation from aqueous solutions post-reaction.
A key methodological advancement has been the development of membrane-based recovery systems, specifically electrodialysis (ED). Research on [AMIM]Cl has demonstrated that ED can be used for its quick and efficient recovery from aqueous solutions without the need for additional chemicals. researchgate.net This technique has shown high recovery rates and efficiency, making it a promising green method for recycling. researchgate.net
Table 1: Performance of Electrodialysis (ED) for Ionic Liquid Recovery This table summarizes the recovery performance for 1-allyl-3-methylimidazolium chloride ([AMIM]Cl) using electrodialysis, providing a benchmark for future studies on this compound.
| Parameter | Single ED Treatment | Semi-continuous ED-assisted |
| Recovery Ratio (R) | 66% - 71% | Reached 93% |
| Specific Energy Consumption (Sp) | 429 - 467 g/kWh | Reached 482 g/kWh |
| IL Transport Rate (Tr) | 5.3 - 8.2 g/(m²·min) | Not Reported |
| Data sourced from a study on the recovery of [AMIM]Cl from aqueous-alcohol systems. nih.gov |
Future research on [AEIM]Cl should focus on applying and optimizing such advanced separation techniques. Investigating the influence of the ethyl group, as opposed to the methyl group, on the transport properties during electrodialysis will be crucial. Furthermore, analytical methods to confirm the structural integrity of the recycled ionic liquid, ensuring that it remains unaltered and effective for subsequent uses, will be essential. acs.org
Future Explorations of this compound in Homogeneous Reaction Media Beyond Biomass Processing
While the dissolution of cellulose is a cornerstone application for many imidazolium (B1220033) chlorides, the future of compounds like this compound lies in their broader application as versatile media for homogeneous catalysis in fine chemical synthesis. The unique properties of ionic liquids can enhance reaction rates and selectivity.
Research has already shown that metal-containing ionic liquids based on [AMIM]Cl can act as efficient and recyclable catalysts for the glycolysis of poly(ethylene terephthalate) (PET), a common plastic. This demonstrates a move towards applying these ionic liquids in chemical recycling and polymer chemistry, well beyond biomass.
A particularly relevant area for future exploration is the synthesis of cyclic carbonates from CO2 and epoxides. Studies on various imidazolium-based ionic liquids have shown that the structure of the cation, including the length of the alkyl chain, significantly affects catalytic activity. researchgate.net For instance, in the cycloaddition reaction of 1,2-epoxyoctane (B1223023) and CO2, it was found that increasing the alkyl chain length from C2 to C6 on the imidazolium cation influenced the catalytic performance. researchgate.net
Table 2: Influence of Imidazolium-Based Catalysts on Cycloaddition Reactions This table shows the catalytic performance of different ionic liquids in the synthesis of cyclic carbonate, highlighting how modifications to the ionic liquid structure can impact reaction outcomes. This provides a framework for investigating the catalytic potential of this compound.
| Catalyst | Temperature (°C) | Max. Conversion | Activation Energy (kJ/mol) |
| 1-Hexyl-3-methylimidazolium tetrafluoroborate | 90 - 130 | Not specified, but showed max. activity | 37 |
| Other Imidazolium Salts (C2-C5 alkyl chains) | 90 - 130 | Lower activity than hexyl variant | Not specified |
| Data from a kinetic study on the cycloaddition of CO2 and 1,2-epoxyoctane. researchgate.net |
This suggests a clear path for future research: screening this compound as a catalyst and solvent in a variety of organic reactions. The presence of the ethyl group is expected to modulate its physical properties, such as viscosity and solubility, and its interaction with reactants compared to its methyl analogue. This tuning could lead to enhanced performance in reactions like cycloadditions, esterifications, and other catalytic transformations, opening up new frontiers for its application in homogeneous catalysis.
Q & A
Q. What are the recommended methods for synthesizing 1-Allyl-3-ethylimidazolium chloride with high purity?
Microwave-assisted synthesis under controlled conditions is a validated method. Allyl chloride reacts with 1-ethylimidazole in a closed vessel to prevent volatilization of low-boiling-point reactants (e.g., allyl chloride, bp 45°C). Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted precursors. Purity assessment should employ HPLC (≥97% purity threshold) and 1H-NMR to confirm structural integrity .
Q. What are the critical storage and handling protocols for this compound to ensure stability?
Store in airtight containers under dry, inert atmospheres (e.g., nitrogen) at ambient temperature. Moisture absorption can hydrolyze the ionic liquid, altering its properties. Use desiccants and monitor humidity levels in storage areas. Personal protective equipment (PPE), including nitrile gloves and EN 166-compliant safety goggles, is mandatory to prevent skin/eye contact .
Q. How does this compound compare to other imidazolium ionic liquids in biopolymer dissolution?
Compared to 1-allyl-3-methylimidazolium chloride (AMIMCl), the ethyl substituent in this compound increases hydrophobicity, potentially reducing cellulose solubility. Benchmark dissolution efficiency by varying temperature (80–100°C), cellulose degree of polymerization (DP), and concentration (5–15 wt%). Regeneration protocols (e.g., water coagulation) must be optimized to maintain polymer crystallinity .
Advanced Research Questions
Q. What experimental design considerations are necessary for high-temperature electrochemical applications?
Thermal stability limits must be characterized via thermogravimetric analysis (TGA). Above 200°C, decomposition releases corrosive gases (HCl, CO/CO₂), necessitating inert atmospheres and gas-scrubbing systems. Electrochemical cells should use corrosion-resistant materials (e.g., Pt or glassy carbon electrodes). Monitor ionic conductivity and viscosity changes at elevated temperatures .
Q. How can researchers mitigate batch-to-batch variability in physical properties during synthesis?
Control reaction stoichiometry (1:1.05 molar ratio of 1-ethylimidazole to allyl chloride) and reaction time (12–24 hrs at 80°C). Implement inline FTIR to track reaction progress. Post-synthesis, standardize drying protocols (e.g., vacuum drying at 60°C for 48 hrs) to minimize residual solvents. Use Karl Fischer titration to verify water content (<500 ppm) .
Q. What analytical techniques are effective for characterizing structural integrity after prolonged storage?
Combine 1H/13C-NMR to detect alkyl chain degradation or anion hydrolysis. Fourier-transform infrared spectroscopy (FTIR) can identify carbonyl or amine byproducts. Differential scanning calorimetry (DSC) reveals phase transitions indicative of impurities. Compare stored samples against freshly synthesized batches to establish degradation kinetics .
Q. How do anion exchange and alkyl chain modifications influence solvent properties?
Substituting chloride with bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻) or tetrafluoroborate ([BF₄]⁻) reduces polarity and enhances thermal stability. For example, 1-allyl-3-ethylimidazolium tetrafluoroborate exhibits lower viscosity (31 cP at 25°C) and higher hydrophobicity, making it suitable for non-aqueous catalysis. Systematically vary anions and characterize via Kamlet-Taft parameters to map solvent polarity .
Q. What methodologies exist to quantify degradation products under operational conditions?
Use gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., allyl chloride, HCl). For non-volatile residues, employ ion chromatography or inductively coupled plasma optical emission spectroscopy (ICP-OES). In situ Raman spectroscopy can monitor real-time degradation during thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
